molecular formula C10H13NO3 B1375725 1-Amino-2-(1,3-benzodioxol-5-yl)propan-2-ol CAS No. 145412-90-4

1-Amino-2-(1,3-benzodioxol-5-yl)propan-2-ol

Cat. No. B1375725
CAS RN: 145412-90-4
M. Wt: 195.21 g/mol
InChI Key: ATRBKPUNZVAPFX-UHFFFAOYSA-N
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Description

“1-Amino-2-(1,3-benzodioxol-5-yl)propan-2-ol” is a chemical compound. It is a metabolite of MDMA . It is an entactogen, a synthetic amphetamine derivative with stimulant and hallucinogenic properties .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H13NO3 . The average mass is 180.201 Da and the monoisotopic mass is 180.078644 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources. The molecular formula is C10H13NO3 , and the average mass is 180.201 Da .

Scientific Research Applications

Molecular and Electronic Structures

  • The molecular structures of related compounds, including those with 1,3-benzodioxol-5-yl moieties, show polarized molecular-electronic configurations and form various types of hydrogen bonds, such as N-H...O and C-H...π(arene) hydrogen bonds, contributing to their supramolecular aggregation properties (Low et al., 2004).

Supramolecular Structures

  • 1-Amino-2-(1,3-benzodioxol-5-yl)propan-2-ol derivatives demonstrate interesting supramolecular structures through hydrogen bonding and π-π stacking interactions, contributing to their physical and chemical properties (Low et al., 2002).

Inhibitive Performance on Carbon Steel Corrosion

  • Some derivatives of 1,3-diamino-propan-2-ol, related to this compound, have been synthesized and shown to inhibit carbon steel corrosion effectively, suggesting their potential application in corrosion protection (Gao et al., 2007).

Structural and Spectroscopic Analysis

  • Structural and spectroscopic investigations, including Density Functional Theory (DFT) studies, on Schiff base derivatives of 1,3-benzodioxol moieties have been conducted to understand their electronic properties and hydrogen bonding interactions (Khalid et al., 2018).

Novel Synthesis Applications

  • Novel synthesis methods have been developed for 1,3-benzodioxol derivatives, highlighting their versatility in creating new chemical entities for potential therapeutic or industrial applications (Chauhan et al., 2008).

Catalysis in Organic Synthesis

  • This compound related compounds have been used as chiral ligands in the enantioselective synthesis of secondary alcohols, indicating their importance in catalysis and organic synthesis (Asami et al., 2015).

Anticancer and Antibacterial Potential

  • Derivatives of 1,3-benzodioxol, similar to this compound, have been synthesized and assessed for their anticancer, antibacterial, and DNA-binding potential, demonstrating their potential application in medicinal chemistry (Gupta et al., 2016).

Safety and Hazards

“1-Amino-2-(1,3-benzodioxol-5-yl)propan-2-ol” is a controlled substance due to its hallucinogenic properties . It is a metabolite of MDMA, which can have harmful effects such as tachycardia, hypertension, hyperthermia, palpitations, hyponatremia, tremor, seizures, vomiting, sweating, headache, and rhabdomyolysis .

properties

IUPAC Name

1-amino-2-(1,3-benzodioxol-5-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-10(12,5-11)7-2-3-8-9(4-7)14-6-13-8/h2-4,12H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRBKPUNZVAPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC2=C(C=C1)OCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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